N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide
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Overview
Description
N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide is a chemical compound with a complex structure that includes a morpholine ring, a cyclohexyl group, and a prop-2-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide typically involves the reaction of morpholine with cyclohexyl isocyanate to form the intermediate N-(cyclohexylcarbamoyl)morpholine. This intermediate is then reacted with acryloyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Conditions for substitution reactions can vary widely, but often involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Its structure suggests potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The morpholine ring and cyclohexyl group could play roles in binding to these molecular targets, while the prop-2-enamide moiety might be involved in the compound’s reactivity.
Comparison with Similar Compounds
N-(Cyclohexylcarbamoyl)morpholine: This compound is similar but lacks the prop-2-enamide moiety.
N-(Morpholine-4-carbonyl)cyclohexylamine: Similar structure but with an amine group instead of the prop-2-enamide.
Cyclohexyl isocyanate: A precursor in the synthesis of N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide.
Uniqueness: this compound is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[1-(morpholine-4-carbonyl)cyclohexyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-2-12(17)15-14(6-4-3-5-7-14)13(18)16-8-10-19-11-9-16/h2H,1,3-11H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNIHUMZRIHDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCCCC1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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